molecular formula C8H11NO2 B13265885 3-Amino-5-ethoxyphenol

3-Amino-5-ethoxyphenol

Cat. No.: B13265885
M. Wt: 153.18 g/mol
InChI Key: LCIFSWPLOBTXMR-UHFFFAOYSA-N
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Description

3-Amino-5-ethoxyphenol (IUPAC name: this compound) is a phenolic derivative featuring an amino group (-NH₂) at position 3 and an ethoxy group (-OCH₂CH₃) at position 5. Its molecular formula is C₈H₁₁NO₂, with an average molecular mass of 153.18 g/mol (calculated by adjusting the methoxy analog’s mass from ). The ethoxy group confers moderate electron-donating effects, influencing solubility and reactivity.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-5-ethoxyphenol

InChI

InChI=1S/C8H11NO2/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,10H,2,9H2,1H3

InChI Key

LCIFSWPLOBTXMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethoxyphenol typically involves the nitration of 5-ethoxyphenol followed by reduction of the nitro group to an amino group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting 3-nitro-5-ethoxyphenol is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation instead of chemical reduction can also be employed to achieve a more environmentally friendly and scalable production method .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-5-ethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogs include:

Compound Name Molecular Formula Average Mass (g/mol) Substituent (Position) Key Properties/Applications
3-Amino-5-ethoxyphenol C₈H₁₁NO₂ 153.18* -OCH₂CH₃ (5) Likely moderate polarity; potential pharmaceutical intermediate
3-Amino-5-methoxyphenol C₇H₉NO₂ 139.15 -OCH₃ (5) Higher polarity than ethyl analog; used in dye synthesis
3-Amino-5-methylphenol C₇H₉NO₂ 139.15 -CH₃ (5) Lower polarity; applications in polymer chemistry
3-Amino-5-nitrophenol C₆H₆N₂O₃ 154.12 -NO₂ (5) High acidity (pKa ~7.1); explosive precursor
6-Amino-3-ethylphenol HCl C₈H₁₂ClNO 173.64 -CH₂CH₃ (3) Enhanced solubility (HCl salt); industrial applications

*Calculated based on methoxy analog () with ethoxy mass adjustment.

Physicochemical and Reactivity Differences

  • In contrast, 3-Amino-5-nitrophenol’s nitro group increases polarity but reduces solubility in non-polar solvents . The hydrochloride salt of 6-Amino-3-ethylphenol () demonstrates superior aqueous solubility due to ionic character .
  • Acidity: Electron-withdrawing groups (e.g., -NO₂ in 3-Amino-5-nitrophenol) lower the pKa of the phenolic -OH, making it more acidic (~7.1) than this compound (estimated pKa ~9.5–10.5) .
  • Synthetic Accessibility: this compound derivatives are synthesized via Pd/C-catalyzed hydrogenation and trityl protection (), whereas nitro analogs require nitration and subsequent reduction steps .

Research Findings and Key Insights

  • Anti-Proliferative Activity : Ethoxyphenyl-acetamide derivatives () showed IC₅₀ values <1 μM in cancer cell lines, highlighting the role of ethoxy groups in enhancing bioactivity .
  • Synthetic Challenges : Nitro analogs () require stringent safety protocols due to explosive risks, unlike ethoxy/methoxy derivatives .

Biological Activity

3-Amino-5-ethoxyphenol, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities, including antimicrobial and antioxidant properties. This article synthesizes available research findings, case studies, and biochemical analyses to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its amino group and ethoxy substituent on the phenolic ring. The molecular formula is C9H13NO2, with a molecular weight of 167.21 g/mol. The compound exhibits unique chemical properties that contribute to its biological activities.

Target of Action

Research indicates that this compound may interact with various cellular targets, influencing inflammatory pathways and microbial growth. Methoxyphenolic compounds have been shown to exhibit anti-inflammatory activity by modulating the production of inflammatory mediators in human airway cells.

Mode of Action

The compound likely acts through inhibition of specific enzymes involved in inflammatory processes. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation.

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance:

  • Bacterial Activity : The compound has demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Fungal Activity : It has also shown effectiveness against common fungal strains, indicating its utility in treating fungal infections.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

  • In Vitro Studies : In a laboratory setting, this compound was tested for its cytotoxic effects on cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential antitumor effects .
  • Animal Models : Animal studies have revealed that administration of the compound can significantly reduce tumor growth in xenograft models, supporting its role as a potential anticancer agent .

The compound's biochemical profile includes:

  • High Gastrointestinal Absorption : It is reported to have high bioavailability when administered orally.
  • Blood-Brain Barrier Permeability : This property suggests potential applications in treating central nervous system disorders.

Molecular Mechanism

At the molecular level, this compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.
  • Gene Expression Modulation : The compound influences gene expression related to inflammation and oxidative stress responses.

Comparison with Similar Compounds

Compound NameStructural DifferencesBiological Activity
3-Amino-4-methoxyphenolMethoxy group at position 4Antimicrobial
3-Amino-2-methoxyphenolMethoxy group at position 2Antioxidant
4-Amino-5-methoxyphenolAmino group at position 4Anticancer

This compound stands out due to the specific positioning of its functional groups, which enhances its reactivity and biological efficacy compared to structurally similar compounds.

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